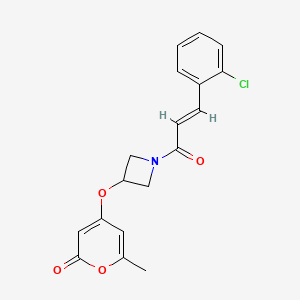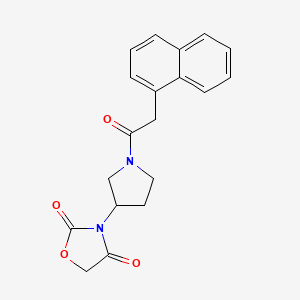![molecular formula C11H10N2O3 B3001119 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid CAS No. 936755-37-2](/img/structure/B3001119.png)
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid" is a derivative of benzoic acid, which is a part of the 1,3,4-oxadiazole family. These compounds are known for their diverse biological activities and are of interest in the field of medicinal chemistry. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the 5-methyl group and the benzoic acid moiety suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of 4-amino benzoic acid with hydrazine in the presence of polyphosphorus acid, leading to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Another method for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring is through the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a cobalt acetate catalytic system . Although the target compound is not directly synthesized in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. In a related compound, the molecular structure is described as essentially planar, with the 5-benzylidene-thiazolidine moiety being almost flat and the 4-aminobenzoic acid fragment inclined at a significant angle . This suggests that the target compound may also exhibit a planar structure around the oxadiazole ring, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions. For instance, photolysis of 1,3,4-oxadiazoles in alcohols can lead to heterolytic addition of alcohols to the C=N bond, followed by cycloelimination to yield benzoic acid ester and benzonitrile imine . Additionally, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide involves reactions with nitric oxide and basic methanol, demonstrating the reactivity of the oxadiazole ring under certain conditions . These reactions highlight the potential chemical transformations that the target compound could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The planarity of the oxadiazole ring and substituents can affect the compound's stability and solubility. For example, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted . The synthesis of solid-phase 1,2,4-oxadiazoles also indicates that these compounds can be bound to a solid support, which could be relevant for the target compound's purification and characterization . The solvate structure of a related compound with dimethylformamide suggests potential solubility characteristics for the target compound .
科学的研究の応用
Corrosion Inhibition
- Corrosion Inhibition Properties : 1,3,4-oxadiazole derivatives, including structures similar to 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid, have been studied for their ability to inhibit corrosion of mild steel in sulfuric acid. These compounds form a protective layer on the steel surface, exhibiting mixed-type inhibitor behavior (Ammal, Prajila, & Joseph, 2018).
Photolysis in Alcohols
- Photolysis in Alcohols : The photolysis of 1,3,4-oxadiazoles in alcohols, leading to the formation of benzoic acid esters and benzonitrile imine, can be relevant to the chemical properties of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid (Tsuge, Oe, & Tashiro, 1977).
Synthesis of Oxadiazoles
- Synthesis of Oxadiazoles : Research on the synthesis of 1,2,4- and 1,3,4-oxadiazoles from various starting materials, including carboxylic acids, might provide insights into synthetic pathways for creating compounds like 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Mesomorphic Behavior and Photoluminescence
- Mesomorphic Behavior and Photoluminescence : Studies on the mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives, similar to the compound , have been conducted. These compounds exhibit unique properties like cholesteric and nematic mesophases and strong blue fluorescence emission (Han, Wang, Zhang, & Zhu, 2010).
Effective Synthesis Methods
- Effective Synthesis Methods : A study on the synthesis of related compounds, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlights effective methods for synthesizing oxadiazole compounds. This information could be valuable for optimizing the synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
Liquid Crystalline Properties
- Liquid Crystalline Properties : The study of liquid crystalline behaviors in compounds containing a 1,3,4-oxadiazole ring is relevant to the potential applications of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid in materials science (Ali & Tomi, 2018).
Structural Characterization for Drug Synthesis
- Structural Characterization for Drug Synthesis : The structural characterization of oxadiazole derivatives is crucial in synthesizing potential non-peptide angiotensin receptor antagonists, indicating possible pharmaceutical applications of similar compounds (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
将来の方向性
The future directions for research on “4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by oxadiazoles, these compounds could be promising candidates for the development of new drugs .
作用機序
Target of Action
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein-protein interactions . This interaction can lead to changes in cellular processes, potentially leading to the desired therapeutic effects .
Biochemical Pathways
Given the potential targets of 1,3,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to dna replication and repair, gene expression, and cell proliferation .
Pharmacokinetics
For instance, it has a relatively low molecular weight (204.18 Da), a moderate LogP value (2.38), and a polar surface area of 76 Ų . These properties are generally favorable for oral bioavailability.
Result of Action
Given its potential targets and mode of action, it can be inferred that this compound may inhibit the activity of key enzymes, disrupt protein-protein interactions, and potentially alter cellular processes such as dna replication and repair, gene expression, and cell proliferation .
特性
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)6-8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCKLLTGWSWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936755-37-2 |
Source


|
| Record name | 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)




![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)
![4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate](/img/structure/B3001057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)